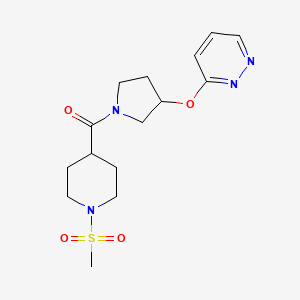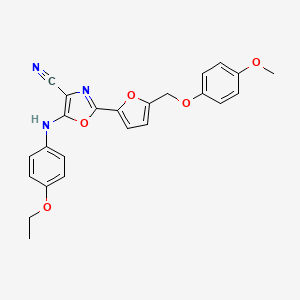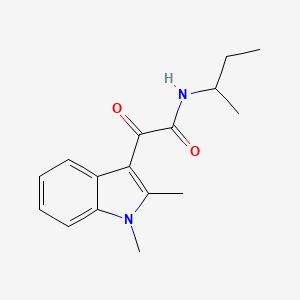![molecular formula C18H17F3N2O4 B2403255 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate CAS No. 477857-90-2](/img/structure/B2403255.png)
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. TFB is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
Application in Anti-Pneumocystis Carinii Activity
The compound 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate and its analogs have been studied for their potential in treating Pneumocystis carinii pneumonia. Various carbamate analogues, including 4-fluorophenyl carbamate and 4-methoxyphenyl carbamate, have demonstrated notable anti-PCP activity, offering therapeutic potential in this area (Rahmathullah et al., 1999).
Role in Cholinesterase Inhibition
Studies have shown that derivatives of this compound are potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. Specific compounds in this category have shown inhibitory properties, making them candidates for further research in neurological disorders (Kos et al., 2021).
Utility in Peptide Synthesis
This compound and its derivatives find use in the synthesis of peptides. Through processes like palladium-catalyzed carbonylation reactions, these compounds are used to create protected amino acids for peptide synthesis, highlighting their importance in biochemical research and drug development (Wang et al., 1996).
Use in Electrochemical Hydrogenolysis
The compound's derivatives have been employed in electrochemical hydrogenolysis, a process important for organic synthesis and chemical transformations. This application underscores the compound's versatility in various chemical reactions (Meng et al., 2011).
Exploration in Carbamate Synthesis
This compound is also involved in the synthesis of functionalized carbamates, demonstrating its role in the creation of various chemical entities with potential pharmacological activities. The versatility of this compound in contributing to a wide range of chemical syntheses is notable (Wehman et al., 1997).
Catalytic Reactions
It is also used in catalytic reactions like methoxycarbonylation, which is significant in the production of various organic compounds, further illustrating its utility in diverse chemical syntheses (Fan, 2009).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[4-[(4-methoxyphenyl)carbamoyl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-22-17(25)27-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFDXYCROZUGJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)
![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)

![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)
![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)


![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
